Heneicosanoic acid

Catalog No.
S560767
CAS No.
2363-71-5
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosanoic acid

CAS Number

2363-71-5

Product Name

Heneicosanoic acid

IUPAC Name

henicosanoic acid

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)

InChI Key

CKDDRHZIAZRDBW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

C21:0;n-Heneicosanoic Acid;Heneicosylic Acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)O

Biomarker for Specific Diseases

Studies suggest heneicosanoic acid may serve as a potential biomarker for certain diseases. Research has found elevated levels of heneicosanoic acid in patients with Niemann-Pick disease type C, a rare lysosomal storage disorder []. Additionally, some studies have indicated a possible correlation between heneicosanoic acid levels and Alzheimer's disease, although further investigation is needed [].

Antimicrobial Properties

Source

Component of Biological Systems

Heneicosanoic acid is a naturally occurring component of various biological systems, including beeswax, plant cuticles, and some human tissues. Research on its role in these systems is ongoing, but it's believed to contribute to the structure and function of these tissues.

Source

Heneicosanoic acid, also known as heneicosylic acid, is a long-chain saturated fatty acid characterized by its chemical formula C21H42O2\text{C}_{21}\text{H}_{42}\text{O}_{2}. This compound consists of a straight-chain of 21 carbon atoms with a carboxylic acid functional group at one end, making it a member of the fatty acid family. It appears as a colorless solid and is classified as a hydrophobic molecule, exhibiting very low solubility in water .

Heneicosanoic acid is notable for its occurrence in various biological systems, including human milk fat and certain plant oils. It serves as an internal standard in biochemical studies due to its unique presence in biological matrices .

Research on the specific mechanism of action of heneicosanoic acid is limited. However, its long-chain structure can influence its interaction with other molecules. In biological systems, heneicosanoic acid may play a role in membrane structure and function due to its hydrophobic properties []. Further research is needed to elucidate its specific mechanisms.

Limited data exists on the specific hazards of heneicosanoic acid. However, as a fatty acid, it is generally considered to have low toxicity []. It is likely a mild skin irritant, and proper handling procedures should be followed when working with it in a laboratory setting.

Heneicosanoic acid undergoes typical reactions associated with carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Saponification: Reacts with bases to produce glycerol and soap.
  • Oxidation: Can be oxidized to form dicarboxylic acids or other derivatives under strong oxidizing conditions.

A specific laboratory synthesis involves the permanganate oxidation of 1-docosene, leading to the formation of heneicosanoic acid .

Heneicosanoic acid exhibits various biological activities. It has been reported to have potential toxic effects at high concentrations and plays a role in lipid metabolism. Furthermore, it acts as an energy source and metabolite in vivo. Some studies suggest that it may inhibit the double-stranded DNA binding activity of the p53 protein, which is crucial for regulating cell cycle and apoptosis .

Several methods exist for synthesizing heneicosanoic acid:

  • Oxidation of 1-docosene: This method employs potassium permanganate or similar oxidizing agents to convert the alkene into the corresponding carboxylic acid.
  • Fatty Acid Synthesis: Heneicosanoic acid can also be synthesized through elongation processes using fatty acid synthases in microbial systems or plant oils.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler fatty acids or alcohols.

Heneicosanoic acid finds applications across various fields:

  • Industrial Uses: It is utilized in the production of foams, paints, and lubricants due to its properties as a long-chain fatty acid.
  • Biochemical Research: Serves as a biomarker or internal standard in studies involving lipid metabolism and fatty acid profiling.
  • Pharmaceuticals: Investigated for potential roles in drug formulation due to its biological activity.

Research on heneicosanoic acid's interactions primarily focuses on its metabolic pathways and effects on cellular processes. It has been studied for its role in lipid peroxidation and its impact on cellular membranes. Additionally, it may interact with proteins involved in lipid metabolism and cell signaling pathways .

Heneicosanoic acid belongs to the class of long-chain saturated fatty acids, which includes several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Docosanoic AcidC22H44O2A saturated fatty acid with one additional carbon atom.
Tetracosanoic AcidC24H48O2Contains 24 carbon atoms; found in certain plant oils.
Myristic AcidC14H28O2A shorter chain saturated fatty acid commonly found in nut oils.
Palmitic AcidC16H32O2Widely present in animal fats; important for energy storage.
Stearic AcidC18H36O2Commonly found in cocoa butter; used in cosmetics and soaps.

Heneicosanoic acid's uniqueness lies in its specific chain length and biological roles, which differentiate it from other fatty acids that may have similar structural features but different functional implications .

Physical Description

Colorless solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

9.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

326.318480578 g/mol

Monoisotopic Mass

326.318480578 g/mol

Heavy Atom Count

23

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

74 - 76 °C

UNII

NRY04FUK8H

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2363-71-5

Wikipedia

Heneicosylic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Modify: 2023-08-15
1.Kumari, R.,Mallavarapu, G.R.,Jain, V.K., et al. Chemical composition of the fatty oils of the seeds of Cleome viscosa accessions. Nat. Prod. Commun. 7(10), 1363-1364 (2012).

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